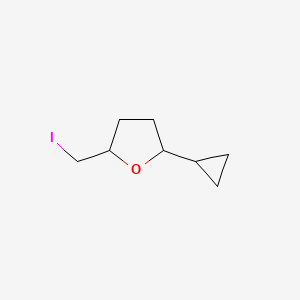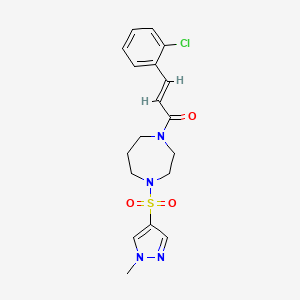![molecular formula C13H21NO3 B2877423 Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate CAS No. 2225147-42-0](/img/structure/B2877423.png)
Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a formyl group, and an octahydrocyclopenta[b]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multiple steps, starting with the formation of the octahydrocyclopenta[b]pyrrole ring system. This can be achieved through cyclization reactions of appropriate precursors, such as amino acids or their derivatives. The tert-butyl group is usually introduced through tert-butylating agents, while the formyl group can be added using formylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of natural products and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its structural complexity allows for the exploration of biological pathways and the development of new bioactive compounds.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate and are also used in various scientific applications.
Pyrrole Derivatives: Other pyrrole derivatives with different substituents may exhibit similar properties and applications.
Uniqueness: this compound stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 3a-formyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-7-13(9-15)6-4-5-10(13)14/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTHBIZBDGHIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate](/img/structure/B2877341.png)



![4-cyano-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2877348.png)
![3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2877349.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)
![N,N-dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline](/img/structure/B2877353.png)

![7-(3,4-diethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877356.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2877358.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)

